molecular formula C7H12N2O3 B13014850 2-(Diethoxymethyl)-1,3,4-oxadiazole

2-(Diethoxymethyl)-1,3,4-oxadiazole

Cat. No.: B13014850
M. Wt: 172.18 g/mol
InChI Key: VRMCDWIULKTKHN-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethoxymethyl hydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives .

Scientific Research Applications

2-(Diethoxymethyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-1,3,4-oxadiazole
  • 2-(Ethoxymethyl)-1,3,4-oxadiazole
  • 2-(Propoxymethyl)-1,3,4-oxadiazole

Uniqueness

2-(Diethoxymethyl)-1,3,4-oxadiazole is unique due to its specific diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(diethoxymethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C7H12N2O3/c1-3-10-7(11-4-2)6-9-8-5-12-6/h5,7H,3-4H2,1-2H3

InChI Key

VRMCDWIULKTKHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NN=CO1)OCC

Origin of Product

United States

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